1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the pyrrole ring, which imparts unique chemical and physical properties. The compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl bromide and 2,5-dimethylpyrrole.
Nucleophilic Substitution: The 2-fluorobenzyl bromide undergoes a nucleophilic substitution reaction with 2,5-dimethylpyrrole in the presence of a base, such as potassium carbonate, to form the desired product.
Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent like pyridinium chlorochromate (PCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as column chromatography and recrystallization, to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Reduction: 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is largely dependent on its interaction with biological targets. The fluorobenzyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-methanol
- 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-nitrile
Uniqueness
1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both a fluorobenzyl group and an aldehyde group, which confer distinct reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the aldehyde group provides a reactive site for covalent modifications.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-10-7-13(9-17)11(2)16(10)8-12-5-3-4-6-14(12)15/h3-7,9H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFMTBSBLBLRAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2F)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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